Cas no 2680704-90-7 (2-3-tert-butyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-ylacetic acid)

2-3-tert-butyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-ylacetic acid 化学的及び物理的性質
名前と識別子
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- 2-[3-tert-butyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-yl]acetic acid
- EN300-28288842
- 2680704-90-7
- 2-3-tert-butyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-ylacetic acid
-
- インチ: 1S/C11H14F3N3O3/c1-10(2,3)6-4-7(15-9(20)11(12,13)14)17(16-6)5-8(18)19/h4H,5H2,1-3H3,(H,15,20)(H,18,19)
- InChIKey: MOSDHPMJFMDKQG-UHFFFAOYSA-N
- ほほえんだ: FC(C(NC1=CC(C(C)(C)C)=NN1CC(=O)O)=O)(F)F
計算された属性
- せいみつぶんしりょう: 293.09872580g/mol
- どういたいしつりょう: 293.09872580g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 393
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-3-tert-butyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-ylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28288842-1.0g |
2-[3-tert-butyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-yl]acetic acid |
2680704-90-7 | 95.0% | 1.0g |
$785.0 | 2025-03-19 | |
Enamine | EN300-28288842-0.05g |
2-[3-tert-butyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-yl]acetic acid |
2680704-90-7 | 95.0% | 0.05g |
$660.0 | 2025-03-19 | |
Enamine | EN300-28288842-0.25g |
2-[3-tert-butyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-yl]acetic acid |
2680704-90-7 | 95.0% | 0.25g |
$723.0 | 2025-03-19 | |
Enamine | EN300-28288842-0.5g |
2-[3-tert-butyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-yl]acetic acid |
2680704-90-7 | 95.0% | 0.5g |
$754.0 | 2025-03-19 | |
Enamine | EN300-28288842-5.0g |
2-[3-tert-butyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-yl]acetic acid |
2680704-90-7 | 95.0% | 5.0g |
$2277.0 | 2025-03-19 | |
Enamine | EN300-28288842-2.5g |
2-[3-tert-butyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-yl]acetic acid |
2680704-90-7 | 95.0% | 2.5g |
$1539.0 | 2025-03-19 | |
Enamine | EN300-28288842-5g |
2-[3-tert-butyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-yl]acetic acid |
2680704-90-7 | 5g |
$2277.0 | 2023-09-08 | ||
Enamine | EN300-28288842-0.1g |
2-[3-tert-butyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-yl]acetic acid |
2680704-90-7 | 95.0% | 0.1g |
$691.0 | 2025-03-19 | |
Enamine | EN300-28288842-10.0g |
2-[3-tert-butyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-yl]acetic acid |
2680704-90-7 | 95.0% | 10.0g |
$3376.0 | 2025-03-19 | |
Enamine | EN300-28288842-1g |
2-[3-tert-butyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-yl]acetic acid |
2680704-90-7 | 1g |
$785.0 | 2023-09-08 |
2-3-tert-butyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-ylacetic acid 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
2-3-tert-butyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-ylacetic acidに関する追加情報
Introduction to 2-3-tert-butyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-ylacetic Acid (CAS No. 2680704-90-7)
2-3-tert-butyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-ylacetic acid, identified by the CAS number 2680704-90-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrazole class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of tert-butyl and trifluoroacetamide substituents, contribute to its unique chemical properties and make it a subject of interest for further research and development.
The tert-butyl group at the 3-position of the pyrazole ring introduces steric hindrance, which can influence the compound's interactions with biological targets. This steric effect is often exploited in drug design to enhance binding affinity or selectivity. On the other hand, the trifluoroacetamide moiety at the 5-position introduces fluorine atoms, which are known to modulate metabolic stability and pharmacokinetic profiles. The combination of these substituents makes 2-3-tert-butyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-ylacetic acid a promising candidate for further investigation in various therapeutic areas.
In recent years, there has been a growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Pyrazoles have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and anti-diabetic properties. The structural versatility of pyrazoles allows for the introduction of different substituents to fine-tune their biological effects. The compound CAS No. 2680704-90-7 is no exception and has been studied for its potential role in modulating biological pathways relevant to these diseases.
One of the most compelling aspects of 2-3-tert-butyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-ylacetic acid is its potential application in oncology research. Recent studies have highlighted the importance of targeting specific enzymes and signaling pathways involved in cancer progression. The trifluoroacetamide group in this compound has been shown to enhance binding interactions with certain protein targets, making it a valuable scaffold for developing novel anti-cancer agents. Additionally, the tert-butyl group may contribute to improved solubility and bioavailability, which are critical factors in drug development.
Another area where this compound shows promise is in anti-inflammatory therapy. Chronic inflammation is a hallmark of many diseases, including arthritis and autoimmune disorders. The pyrazole core has been identified as a key pharmacophore in several anti-inflammatory drugs. By modifying the substituents on the pyrazole ring, researchers can develop compounds that selectively inhibit inflammatory pathways without causing significant side effects. The structural features of CAS No. 2680704-90-7 make it an attractive candidate for further exploration in this context.
The synthesis and characterization of 2-3-tert-butyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-ylacetic acid have been subjects of detailed chemical studies. Advanced synthetic methodologies have been employed to introduce the required functional groups while maintaining high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been particularly useful in constructing this complex molecule. The chemical stability and reactivity of this compound have also been thoroughly investigated to ensure its suitability for various applications.
In terms of pharmacokinetics, the presence of fluorine atoms in the trifluoroacetamide group can significantly influence the metabolic pathways of the compound. Fluorinated compounds are known to exhibit enhanced metabolic stability due to the electron-withdrawing nature of fluorine atoms. This property can lead to prolonged half-lives and improved bioavailability, which are desirable characteristics for any therapeutic agent. Furthermore, fluorine atoms can also improve binding affinity by participating in hydrophobic interactions with biological targets.
The potential therapeutic applications of CAS No. 2680704-90-7 extend beyond oncology and anti-inflammatory therapy. There is growing evidence suggesting that pyrazole derivatives may have neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier and interact with central nervous system targets is an area that warrants further investigation.
Recent preclinical studies have provided insights into the mechanism of action of tert-butyl-substituted pyrazole derivatives. These studies indicate that such compounds can modulate various cellular processes by interacting with enzymes and receptors involved in disease pathways. For example, some pyrazole derivatives have been shown to inhibit kinases that play a role in cancer cell proliferation and survival. The structural features of CAS No. 2680704-90-7, including the trifluoroacetamide group, may contribute to its ability to interfere with these critical signaling pathways.
The development of novel drug candidates requires not only potent biological activity but also favorable pharmacokinetic properties. The combination of steric hindrance from the tert-butyl group and electronic effects from the trifluoroacetamide moiety may contribute to improved drug-like characteristics such as solubility, bioavailability, and metabolic stability. These factors are essential for ensuring that a compound can reach its target site effectively and remain active within the body for an appropriate duration.
In conclusion,CAS No 2680704 - 90 - 7, corresponding to 2 - 3 - tert - butyl - 5 - ( 2 , 2 , 2 - trifluoroacetamido ) - 1 H - pyrazol - 1 - ylacetic acid, represents a promising scaffold for developing novel therapeutic agents with applications ranging from oncology to anti-inflammatory therapy and beyond. Its unique structural features make it an attractive candidate for further research aimed at identifying new treatments for various diseases.
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